molecular formula C26H23ClN4O3 B11254206 2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Cat. No.: B11254206
M. Wt: 474.9 g/mol
InChI Key: VBAQUUQCUCRSJW-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic compound that belongs to the class of pyrazolopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a chlorophenyl group, an isopropoxyphenyl group, and a methyloxazole moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one typically involves multi-step organic reactions The process may start with the preparation of intermediate compounds, such as 4-chlorophenylhydrazine and 4-isopropoxybenzaldehyde These intermediates are then subjected to cyclization reactions to form the pyrazolopyrazine core

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to scale up the production process. The use of advanced purification methods, such as chromatography and crystallization, ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Exploring its use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrazine
  • 2-(4-isopropoxyphenyl)-5-methyloxazole
  • 4-chlorophenylhydrazine derivatives

Uniqueness

The uniqueness of 2-(4-chlorophenyl)-5-((2-(4-isopropoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one lies in its combination of functional groups and the resulting biological activity. Compared to similar compounds, it may exhibit enhanced potency, selectivity, or stability, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C26H23ClN4O3

Molecular Weight

474.9 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-[[5-methyl-2-(4-propan-2-yloxyphenyl)-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one

InChI

InChI=1S/C26H23ClN4O3/c1-16(2)33-21-10-6-19(7-11-21)25-28-23(17(3)34-25)15-30-12-13-31-24(26(30)32)14-22(29-31)18-4-8-20(27)9-5-18/h4-14,16H,15H2,1-3H3

InChI Key

VBAQUUQCUCRSJW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=C(C=C2)OC(C)C)CN3C=CN4C(=CC(=N4)C5=CC=C(C=C5)Cl)C3=O

Origin of Product

United States

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